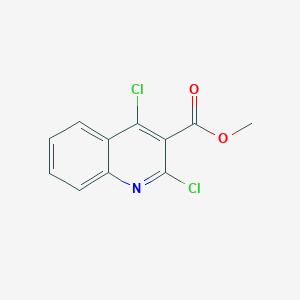
Chloroethoxymagnesium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloroethoxymagnesium is an organometallic compound with the molecular formula C₂H₅ClMgO. It is a derivative of magnesium and is known for its reactivity and utility in various chemical reactions. This compound is often used in organic synthesis due to its ability to act as a nucleophile and participate in various transformations.
准备方法
Synthetic Routes and Reaction Conditions: Chloroethoxymagnesium can be synthesized through the reaction of magnesium with ethyl chloride in the presence of an ether solvent. The reaction typically proceeds as follows: [ \text{Mg} + \text{C}_2\text{H}_5\text{Cl} \rightarrow \text{C}_2\text{H}_5\text{ClMg} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where magnesium turnings are reacted with ethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
化学反应分析
Types of Reactions: Chloroethoxymagnesium undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It can react with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: It can participate in redox reactions, although these are less common compared to its nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophiles: Aldehydes, ketones, and alkyl halides are common electrophiles that react with this compound.
Solvents: Ether solvents like diethyl ether or tetrahydrofuran (THF) are typically used to stabilize the reactive intermediate.
Major Products: The major products formed from these reactions depend on the electrophile used. For example, reacting this compound with an aldehyde typically yields a secondary alcohol.
科学研究应用
Chloroethoxymagnesium has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for research purposes.
Industry: It is used in the production of various fine chemicals and intermediates.
作用机制
The mechanism by which chloroethoxymagnesium exerts its effects involves its role as a nucleophile. It attacks electrophilic centers in molecules, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
相似化合物的比较
Ethylmagnesium chloride: Similar in structure but lacks the chloroethoxy group.
Methylmagnesium chloride: Another Grignard reagent with a methyl group instead of an ethyl group.
Phenylmagnesium bromide: Contains a phenyl group and bromide instead of ethyl and chloride.
Uniqueness: Chloroethoxymagnesium is unique due to its specific reactivity profile, which is influenced by the presence of both the chloro and ethoxy groups. This makes it particularly useful in certain synthetic applications where other Grignard reagents may not be as effective.
属性
CAS 编号 |
25764-17-4 |
|---|---|
分子式 |
C2H5ClMgO |
分子量 |
104.82 g/mol |
IUPAC 名称 |
magnesium;ethanolate;chloride |
InChI |
InChI=1S/C2H5O.ClH.Mg/c1-2-3;;/h2H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
KRTCPMDBLDWJQY-UHFFFAOYSA-M |
规范 SMILES |
CC[O-].[Mg+2].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


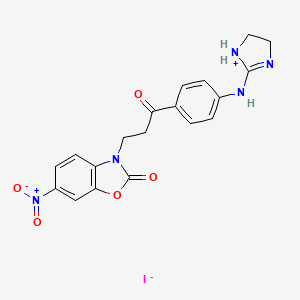
![1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea](/img/structure/B13742313.png)

![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
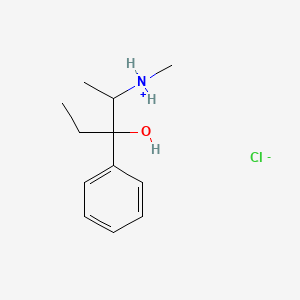
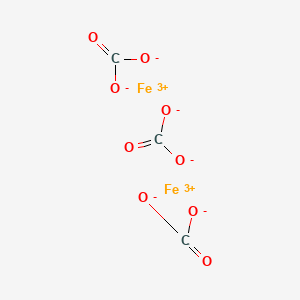
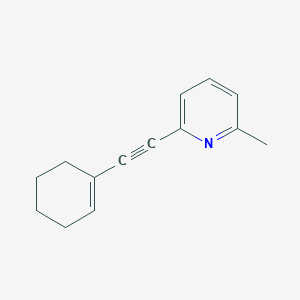


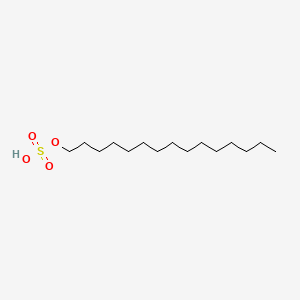
![2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B13742366.png)
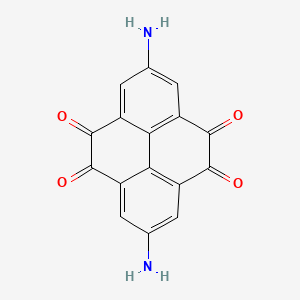
![9,10-Anthracenedione, 4,8-diamino-2-[4-(2-ethoxyethoxy)phenyl]-1,5-dihydroxy-](/img/structure/B13742377.png)
